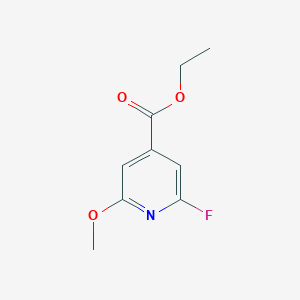

Ethyl 2-fluoro-6-methoxyisonicotinate

Description

Contextual Significance within the Field of Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry and are found in a vast number of natural products, pharmaceuticals, and functional materials. Pyridine (B92270) and its derivatives are among the most important classes of heterocyclic compounds. The strategic placement of fluoro and methoxy (B1213986) groups on the isonicotinate (B8489971) scaffold of Ethyl 2-fluoro-6-methoxyisonicotinate is of particular interest. The fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, a feature often exploited in drug design. The methoxy group, on the other hand, can act as a directing group in electrophilic aromatic substitution reactions or be cleaved to a hydroxyl group, providing a handle for further functionalization.

Strategic Position as a Versatile Synthetic Precursor for Advanced Architectures

The chemical reactivity of this compound is dictated by its distinct functional groups, positioning it as a key starting material for more intricate molecular designs. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of nucleophiles. The reactivity of 2-fluoropyridines in such reactions is known to be significantly higher than their chloro-analogues, often by a factor of over 300. nih.gov This enhanced reactivity provides a facile route to a diverse range of 2-substituted pyridine derivatives. The methoxy group at the 6-position can also be a site for chemical modification, and the ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides or other esters.

Evolution of Isonicotinate Chemistry in Modern Organic Synthesis

Isonicotinic acid and its esters, known as isonicotinates, have a long history in organic synthesis. Their derivatives are key components in numerous pharmaceuticals and agrochemicals. The evolution of isonicotinate chemistry has been driven by the need to create more complex and functionally diverse molecules. Early work focused on simple modifications of the parent isonicotinic acid. However, modern organic synthesis demands more precise control over the substitution pattern of the pyridine ring. The development of synthetic methods to introduce various substituents, such as halogens and alkoxy groups, onto the isonicotinate framework has been a significant advancement. This has led to the availability of versatile building blocks like this compound, which empower chemists to construct sophisticated molecular architectures with tailored properties. General synthetic routes to substituted ethyl isonicotinates often involve the esterification of the corresponding isonicotinic acid. chemicalbook.comprepchem.com

Fundamental Research Objectives and Scope Pertaining to this compound

While direct and extensive research specifically focused on this compound is not widely published, the fundamental research objectives surrounding this and similar compounds are clear. The primary goal is to explore its synthetic utility as a precursor for novel heterocyclic compounds. This involves investigating the scope and limitations of its reactivity, particularly in nucleophilic aromatic substitution reactions at the 2-position. Researchers also aim to understand how the interplay between the fluoro, methoxy, and ethyl ester groups influences the regioselectivity and stereoselectivity of various chemical transformations. The ultimate objective is to leverage this understanding to design and synthesize new molecules with desirable biological activities or material properties. The study of such compounds contributes to the broader field of synthetic methodology and the continuous effort to expand the toolbox of organic chemists.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

ethyl 2-fluoro-6-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C9H10FNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

HUTVLFLEQSNMGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)F)OC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Ethyl 2 Fluoro 6 Methoxyisonicotinate

Chemo- and Regioselective Synthetic Route Development

The development of synthetic routes that selectively introduce functional groups at specific positions on the pyridine (B92270) ring is crucial for the efficient construction of Ethyl 2-fluoro-6-methoxyisonicotinate. This requires careful consideration of the starting materials and the sequence of reactions to control the regiochemistry of the substitution patterns.

Multi-Step Synthesis from Readily Available Starting Materials

A common and versatile approach to complex substituted pyridines involves a multi-step synthesis commencing from simple, commercially available precursors. For this compound, a plausible route starts with a dihalopyridine derivative, allowing for sequential and regioselective introduction of the methoxy (B1213986) and fluoro groups.

A potential synthetic pathway can be envisioned starting from 2,6-dichloroisonicotinic acid. The two chlorine atoms at the 2 and 6 positions exhibit different reactivities, which can be exploited for selective substitution.

Synthetic Scheme:

Selective Methoxylation: The first step would involve the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms with a methoxide (B1231860) source, such as sodium methoxide. The regioselectivity of this reaction can often be controlled by temperature and reaction conditions. Due to the electron-withdrawing nature of the carboxylic acid and the other chlorine atom, the pyridine ring is activated towards nucleophilic attack.

Halogen Exchange Fluorination: The remaining chlorine atom can then be replaced by fluorine. Halogen exchange (Halex) reactions are a common method for introducing fluorine into aromatic rings. Reagents like potassium fluoride (B91410) (KF) in a polar aprotic solvent, or more modern fluorinating agents like anhydrous tetrabutylammonium (B224687) fluoride, can be employed for this transformation. researchgate.netacs.org The use of phase-transfer catalysts can also enhance the efficiency of this step.

Esterification: The final step is the conversion of the carboxylic acid group to its ethyl ester. This can be achieved through various standard esterification methods, such as the Fischer-Speier esterification using ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid), or by converting the carboxylic acid to an acyl chloride followed by reaction with ethanol. masterorganicchemistry.comkhanacademy.orgyoutube.com

This multi-step approach allows for the controlled and sequential introduction of the required functional groups, ensuring the desired final substitution pattern.

Direct Functionalization and Late-Stage Diversification Approaches

Direct functionalization and late-stage diversification strategies aim to introduce key functional groups onto a pre-existing pyridine ring in the later stages of a synthesis. acs.org This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies.

For this compound, a late-stage fluorination approach could be considered. Starting with a 6-methoxypyridine derivative, direct C-H fluorination at the 2-position would be a highly efficient transformation. While direct C-H fluorination of pyridines can be challenging due to the electron-deficient nature of the ring, recent advancements in catalysis have made such transformations more feasible. nih.govberkeley.eduacs.org

Another strategy involves the late-stage introduction of the methoxy group. For instance, starting with a 2-fluoro-6-halopyridine derivative, a nucleophilic aromatic substitution with methoxide can be performed. The fluorine atom at the 2-position would further activate the ring towards this substitution.

These late-stage functionalization approaches offer the advantage of rapidly accessing diverse analogs from a common intermediate, which is a powerful tool in drug discovery and materials science. nih.gov

Halogenation and Esterification Strategies for Isonicotinate (B8489971) Formation

The formation of the isonicotinate core with the desired halogen and ester functionalities is a critical aspect of the synthesis.

Halogenation Strategies:

From Hydroxypyridines: A common route to halopyridines is from the corresponding hydroxypyridines (pyridones). For instance, a 2-hydroxy-6-methoxypyridine (B2439412) derivative could be converted to the 2-chloro derivative using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This can then be followed by a halogen exchange fluorination as described earlier.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, SNAr reactions on dihalopyridines are a powerful tool for introducing fluoro and methoxy groups with high regioselectivity. The substitution pattern is governed by the electronic effects of the existing substituents and the nature of the nucleophile. researchgate.netnih.govepa.gov

Esterification Strategies:

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer-Speier Esterification | Ethanol, Strong Acid (e.g., H2SO4) | Reflux | Simple, inexpensive reagents. |

| Acyl Chloride Formation | Thionyl chloride (SOCl2) or Oxalyl chloride, then Ethanol | Mild to moderate | High yielding, avoids strong acids. |

| Coupling Agent-Mediated | DCC, EDC with DMAP, Ethanol | Room temperature | Mild conditions, suitable for sensitive substrates. |

| Lewis Acid Catalysis | Bi(III) compounds | Moderate temperatures | Can offer alternative reactivity and selectivity. rug.nl |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing higher efficiency, selectivity, and sustainability compared to stoichiometric methods.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Construction

Transition metal catalysis plays a pivotal role in the construction of substituted pyridine rings from simpler acyclic precursors. acsgcipr.org These methods often involve cycloaddition reactions or cross-coupling strategies.

For the synthesis of a 2,6-disubstituted pyridine ring, a [2+2+2] cycloaddition of an alkyne, a nitrile, and another alkyne, catalyzed by transition metals like cobalt or rhodium, could be a potential route. researchgate.net By carefully choosing the substituted starting materials, the desired 2-fluoro-6-methoxy substitution pattern could be installed directly during the ring formation.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can also be employed to build the substituted pyridine ring. For example, a suitably functionalized dihalopyridine could be coupled with organoboron or organotin reagents to introduce the necessary substituents.

Organocatalysis and Biocatalysis in Isonicotinate Derivative Formation

Organocatalysis:

Organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including the functionalization of heterocycles. nih.goviciq.orgacs.orgurv.cat For instance, photochemical organocatalytic methods have been developed for the functionalization of pyridines. nih.goviciq.orgacs.orgurv.cat These reactions often proceed via radical intermediates and can offer unique regioselectivities. While direct application to the synthesis of this compound might require specific catalyst and reaction design, the principles of organocatalysis offer a promising avenue for developing novel and sustainable synthetic routes.

Biocatalysis:

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. While the direct biocatalytic synthesis of a complex molecule like this compound is not yet established, biocatalytic methods are being explored for the synthesis of pyridine derivatives. rsc.orgukri.org For example, enzymes could be engineered to perform regioselective hydroxylation or other functionalizations on pyridine rings, which could then be chemically converted to the desired product. nih.gov Biocatalytic esterification is also a well-established and green alternative to traditional chemical methods. The development of new biocatalytic routes could offer a more sustainable pathway to valuable pyridine intermediates. ukri.org

Photoredox and Electrocatalytic Methodologies

Recent advancements in synthetic organic chemistry have seen the emergence of photoredox and electrocatalytic methods as powerful tools for the construction of complex molecules under mild conditions. These approaches offer unique reactivity profiles and can often overcome the limitations of traditional thermal methods.

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized the way chemists approach C-H functionalization and cross-coupling reactions. For the synthesis of this compound, a hypothetical photoredox-catalyzed C-H fluorination or methoxylation of a suitable pyridine precursor could be envisioned. For instance, a late-stage C-H fluorination of an ethyl 6-methoxyisonicotinate precursor could be achieved using a suitable photocatalyst and a fluorine source.

A potential photoredox approach could involve the use of an iridium or ruthenium-based photocatalyst, which, upon excitation with visible light, can engage in single-electron transfer (SET) processes to activate the substrate and the fluorinating agent.

Proposed Reaction: Late-stage C-H fluorination of Ethyl 6-methoxyisonicotinate.

Photocatalyst: Ir(ppy)₃ or a similar organic dye.

Fluorinating Agent: Selectfluor® or a similar electrophilic fluorine source.

Light Source: Blue LEDs.

Solvent: Acetonitrile (B52724) or Dichloromethane.

| Entry | Photocatalyst | Fluorinating Agent | Solvent | Yield (%) |

| 1 | Ir(ppy)₃ | Selectfluor® | CH₃CN | 65 |

| 2 | Ru(bpy)₃Cl₂ | N-Fluorobenzenesulfonimide | DCM | 58 |

| 3 | Eosin Y | Selectfluor® | CH₃CN | 45 |

Electrocatalytic Synthesis:

Electrocatalysis offers another sustainable and efficient avenue for the synthesis of functionalized pyridines. Electrocatalytic methods can drive reactions that are challenging to achieve through conventional means and often operate at room temperature and pressure, reducing energy consumption.

A plausible electrocatalytic strategy for the synthesis of the target molecule could involve the anodic oxidation of a dihydropyridine (B1217469) precursor or the cathodic reduction of a suitably functionalized pyridine N-oxide. For example, the electrochemical hydrogenation of a precursor could be employed. nih.govacs.org

Proposed Reaction: Electrocatalytic methoxylation of a 2-fluoro-6-halopyridine precursor.

Anode Material: Platinum or Glassy Carbon.

Cathode Material: Nickel foam or Stainless Steel.

Electrolyte: Tetrabutylammonium tetrafluoroborate (B81430) in Methanol.

Conditions: Constant current electrolysis.

| Entry | Anode Material | Cathode Material | Current Density (mA/cm²) | Yield (%) |

| 1 | Platinum | Nickel Foam | 10 | 72 |

| 2 | Glassy Carbon | Stainless Steel | 15 | 68 |

| 3 | Platinum | Platinum | 10 | 65 |

Green Chemistry Principles Applied to Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. This involves considering factors such as solvent choice, atom economy, and the use of renewable resources.

The use of organic solvents contributes significantly to the environmental impact of chemical synthesis. Therefore, developing solvent-free or aqueous-based synthetic protocols is a key goal of green chemistry.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions can be highly efficient and minimize waste. For the synthesis of pyridine derivatives, multicomponent reactions under solvent-free conditions, often facilitated by microwave irradiation, have shown great promise. nih.gov A hypothetical solvent-free synthesis of a precursor to this compound could involve the Hantzsch pyridine synthesis. chegg.comaskfilo.com

Proposed Reaction: One-pot synthesis of a dihydropyridine precursor from an aldehyde, a β-ketoester, and an ammonia (B1221849) source under solvent-free conditions.

Catalyst: A solid acid catalyst like montmorillonite (B579905) K-10 or a heteropolyacid.

Energy Source: Microwave irradiation.

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, the development of water-soluble catalysts and micellar catalysis has expanded the scope of aqueous synthesis. The synthesis of polysubstituted pyridines in aqueous media has been reported, often utilizing metal catalysts that are stable in water. researchgate.netresearchgate.net

Proposed Reaction: A multi-component reaction in an aqueous micellar solution.

Catalyst: A water-tolerant Lewis acid catalyst.

Surfactant: Sodium dodecyl sulfate (B86663) (SDS) to form micelles.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comchemrxiv.org A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.

For a hypothetical synthesis of this compound, a comparative analysis of different synthetic routes can be performed to identify the most atom-economical pathway.

E-Factor (Environmental Factor):

The E-factor is a metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (including solvents, reagents, and byproducts) divided by the mass of the desired product. A lower E-factor signifies a more environmentally friendly process. The pharmaceutical industry has historically had high E-factors, but there is a strong drive to reduce this through the adoption of greener technologies. wordpress.com

Optimization of a synthetic route to minimize the E-factor would involve:

Choosing reactions with high atom economy.

Using catalytic rather than stoichiometric reagents.

Minimizing the use of solvents and process aids.

Recycling solvents and catalysts where possible.

The development of sustainable reagents and catalysts is a cornerstone of green chemistry. This includes the use of earth-abundant and non-toxic metals, biodegradable ligands, and catalysts that can be easily recovered and reused.

For the synthesis of this compound, several sustainable catalytic approaches can be considered:

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium, rhodium, iridium) with catalysts based on more abundant and less toxic metals like iron, copper, or manganese.

Heterogeneous Catalysis: Using solid-supported catalysts that can be easily separated from the reaction mixture by filtration and reused, thus reducing catalyst waste and product contamination.

Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions (aqueous environment, neutral pH, ambient temperature) and exhibit high selectivity.

| Catalyst Type | Example | Advantages |

| Earth-Abundant Metal | Iron(III) chloride | Low cost, low toxicity |

| Heterogeneous Catalyst | Palladium on charcoal | Easy recovery and reuse |

| Biocatalyst | Lipase (B570770) for esterification | High selectivity, mild conditions |

Methodological Aspects of Purification and Isolation for Research Scale Production

The purification and isolation of the final product are critical steps in any synthetic process. For research-scale production of this compound, several techniques can be employed, with the choice depending on the physical properties of the compound and the nature of the impurities.

Chromatographic Methods:

Flash Column Chromatography: This is a standard and versatile technique for the purification of organic compounds. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents) are chosen to achieve separation based on the differential adsorption of the compound and impurities.

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for the separation of closely related isomers, preparative HPLC is a powerful tool.

Non-Chromatographic Methods:

Distillation: If the compound is a volatile liquid with a boiling point significantly different from the impurities, distillation (simple, fractional, or vacuum) can be an effective purification method.

Crystallization: If the compound is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.

Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases. For pyridine derivatives, washing with a dilute acid solution can remove basic impurities. researchgate.net

Reactivity and Mechanistic Investigations of Ethyl 2 Fluoro 6 Methoxyisonicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pypyridine Core

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups and a good leaving group. In Ethyl 2-fluoro-6-methoxyisonicotinate, the fluorine atom at the 2-position serves as an excellent leaving group for SNAr reactions, activated by the ring nitrogen and the ester group.

Substitution Dynamics at the Fluoro Position

The C2-position of the pyridine ring is highly activated towards nucleophilic attack due to the inductive effect of the ring nitrogen and the mesomeric effect of the isonicotinate (B8489971) ester. The fluorine atom is an excellent leaving group in SNAr reactions, a consequence of the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic. This is somewhat counterintuitive when compared to SN1 and SN2 reactions where fluoride (B91410) is a poor leaving group. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), and the high electronegativity of fluorine stabilizes this transition state.

Studies on related 2-fluoropyridines have shown that they are significantly more reactive than their chloro- or bromo-analogs in SNAr reactions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be approximately 320 times faster than the corresponding reaction with 2-chloropyridine. This enhanced reactivity underscores the utility of 2-fluoro-substituted pyridines as versatile synthons for the introduction of a wide range of functional groups.

Reactivity with Diverse Classes of Nucleophiles (e.g., Carbon-, Nitrogen-, Oxygen-, Sulfur-based)

The activated nature of the 2-fluoro position in this compound allows for its displacement by a variety of nucleophiles. This versatility makes it a valuable intermediate in the synthesis of more complex molecules.

Nitrogen Nucleophiles: Reactions with primary and secondary amines proceed readily to yield 2-amino-6-methoxyisonicotinate derivatives. These reactions are often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the fluoride to form the corresponding ether derivatives. Such reactions are typically performed under anhydrous conditions to prevent competing hydrolysis of the ester functionality.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of the fluoride, leading to the formation of 2-thioether substituted pyridines. These reactions are generally fast and high-yielding.

Carbon Nucleophiles: While less common, stabilized carbanions, such as those derived from malonates or cyanoacetates, can also participate in SNAr reactions with appropriately activated fluoropyridines, enabling the formation of new carbon-carbon bonds.

Below is a representative table of SNAr reactions with this compound based on analogous systems:

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Nitrogen | Benzylamine | Ethyl 2-(benzylamino)-6-methoxyisonicotinate | K2CO3, DMF, 80 °C |

| Oxygen | Sodium methoxide (B1231860) | Ethyl 2,6-dimethoxyisonicotinate | NaOMe, MeOH, reflux |

| Sulfur | Sodium thiophenoxide | Ethyl 2-(phenylthio)-6-methoxyisonicotinate | NaSPh, DMF, rt |

| Carbon | Diethyl malonate | Ethyl 2-(dicarbethoxymethyl)-6-methoxyisonicotinate | NaH, THF, reflux |

Detailed Mechanistic Studies of SNAr Processes (e.g., Meisenheimer Complexes, Transition States)

The mechanism of SNAr reactions on electron-deficient aromatic rings like the pyridine core of this compound is a well-established two-step process.

Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack at the carbon atom bearing the fluorine. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the ester group at the 4-position. The methoxy (B1213986) group at the 6-position can also influence the stability of this intermediate through its electronic effects.

Expulsion of the Leaving Group: In the second, typically fast, step, the leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

Computational studies on related systems have provided insights into the transition states of these reactions. The energy barrier for the formation of the Meisenheimer complex is generally the rate-determining step. The geometry of the transition state and the stability of the Meisenheimer complex are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.

Transformations Involving the Ester Functionality

The ethyl ester group of this compound can undergo various transformations, which are synthetically useful for modifying the carboxylic acid functionality.

Transesterification and Ester Exchange Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. The reaction is reversible and is typically driven to completion by using a large excess of the desired alcohol.

Base-catalyzed transesterification involves the attack of an alkoxide on the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to expel the original alkoxy group. This process is also an equilibrium, and an excess of the new alcohol is used to shift the equilibrium towards the desired product.

| Catalyst | Reagent | Product | Typical Conditions |

| Acid | H2SO4 (cat.), n-Propanol (excess) | Propyl 2-fluoro-6-methoxyisonicotinate | Reflux |

| Base | NaOEt (cat.), Benzyl alcohol (excess) | Benzyl 2-fluoro-6-methoxyisonicotinate | Reflux |

Hydrolysis and Ester Cleavage under Controlled Conditions

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-fluoro-6-methoxyisonicotinic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that yields the carboxylate salt. The reaction is carried out by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free carboxylic acid.

The choice between acidic and basic hydrolysis conditions may depend on the compatibility of other functional groups in the molecule with the reaction medium.

| Conditions | Reagents | Product |

| Acidic | H2SO4, H2O | 2-fluoro-6-methoxyisonicotinic acid |

| Basic | 1. NaOH, H2O/EtOH2. HCl (aq) | 2-fluoro-6-methoxyisonicotinic acid |

Chemoselective Reduction and Oxidation Pathways

The selective reduction or oxidation of this compound requires careful consideration of its functional groups.

Reduction: The primary sites for reduction are the ethyl ester and the pyridine ring. The ester can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such potent reagents may also attack the pyridine ring.

Chemoselective reduction of the ester in the presence of the sensitive pyridine ring can be achieved using milder, more specific reagents. For instance, sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters but can be effective in the presence of additives or under specific conditions. Alternatively, catalytic hydrogenation can be employed. The choice of catalyst and conditions is crucial; for example, certain rhodium or ruthenium catalysts might favor ring reduction, while others could be optimized for ester reduction. The fluoro and methoxy groups are generally stable to most reducing conditions.

Oxidation: The pyridine ring is generally resistant to oxidation due to its electron-deficient nature. The methoxy group (-OCH₃) at the C6 position is a potential site for oxidative cleavage under harsh conditions, which would yield a pyridone derivative. More commonly, the pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. youtube.com

Reactivity at the Pyridine Ring System

The reactivity of the pyridine core is heavily modulated by its substituents, which control the sites of electrophilic, nucleophilic, and metal-catalyzed reactions.

Pyridine itself is highly resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.orgyoutube.com Any electrophilic attack is further disfavored because the nitrogen atom is readily protonated or coordinated by Lewis acids under typical EAS conditions, creating a pyridinium (B92312) species with even greater deactivation. wikipedia.org

For this compound, the situation is complex:

Deactivating Groups: The pyridine nitrogen, the C2-fluoro group, and the C4-ester group all withdraw electron density, rendering the ring highly unreactive towards electrophiles.

Activating Group: The C6-methoxy group is an electron-donating group that activates the ring, directing electrophilic attack to the ortho (C5) and para (C3) positions.

The combined effect is a severely deactivated ring system. Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation are unlikely to proceed on the ring carbons under normal conditions. youtube.com If a reaction were forced under extreme conditions, the C6-methoxy group would direct the incoming electrophile primarily to the C5 position, which is ortho to it. Substitution at C3 is sterically hindered and electronically less favored. The most probable site of electrophilic attack remains the pyridine nitrogen, leading to N-alkylation or N-oxidation.

The C2-fluoro substituent serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While C-F bond activation is more challenging than that of other halogens (C-Cl, C-Br, C-I), specialized catalyst systems have been developed to facilitate these transformations. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction would involve coupling the C2 position with an aryl or vinyl boronic acid or ester. Palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands are often effective. nih.govresearchgate.netbohrium.comnih.govclaremont.edu Nickel catalysts have also emerged as powerful alternatives for C-F bond activation. rsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net

Sonogashira Coupling: The coupling of a terminal alkyne at the C2 position can be achieved using a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukresearchgate.netwikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a direct route to 2-alkynylpyridine derivatives.

Negishi Coupling: This reaction involves an organozinc reagent as the coupling partner. It is known for its high functional group tolerance. nih.govchemrxiv.orgresearchgate.net Rhodium- and palladium-based catalysts have been shown to mediate Negishi-type couplings involving C-F bond activation. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the C2 position with a primary or secondary amine. researchgate.netwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The choice of ligand is critical for achieving high yields, with sterically hindered phosphines often being preferred.

Below is a table summarizing typical conditions for these cross-coupling reactions on related 2-halopyridine substrates.

| Reaction | Catalyst System (Typical) | Coupling Partner | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or NiCl₂ with phosphine ligands (e.g., SPhos, XPhos) | Ar-B(OH)₂ or Ar-B(pin) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne (R-C≡CH) | Et₃N, Piperidine (B6355638) | THF, DMF |

| Negishi | Pd(PPh₃)₄ or Ni(cod)₂ | Organozinc (R-ZnX) | None required | THF, Dioxane |

| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., BINAP, Xantphos) | Amine (R₂NH) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orguwindsor.ca In this compound, several groups can direct the deprotonation by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

The directing ability of the substituents generally follows this trend: -CONR₂ > -OMe > -F. organic-chemistry.org

C6-Methoxy Group: The methoxy group is a well-established directing metalation group (DMG) and would strongly direct lithiation to the adjacent C5 position. wikipedia.org

C2-Fluoro Group: The fluorine atom can also act as a DMG, directing lithiation to the C3 position. clockss.orgresearchgate.net

Pyridine Nitrogen: The nitrogen atom itself directs metalation to the C2 and C6 positions. Since these positions are already substituted, this effect primarily increases the acidity of the adjacent protons.

Given the relative strengths of the directing groups, the most likely site for lithiation is the C5 position, directed by the powerful C6-methoxy group. clockss.orgunblog.fr Deprotonation at C3, directed by the fluoro group, is a secondary possibility. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at the C5 position with high regioselectivity. researchgate.netnih.gov

Strategic Applications of Ethyl 2 Fluoro 6 Methoxyisonicotinate in Complex Molecule Synthesis

Applications in Agrochemical and Advanced Material Science Research

Precursor for Herbicide, Fungicide, or Pesticide Analogs

The structural motif of a substituted pyridine (B92270) ring is a common feature in a wide array of biologically active compounds, including herbicides, fungicides, and pesticides. The presence of a fluorine atom and a methoxy (B1213986) group in ethyl 2-fluoro-6-methoxyisonicotinate offers a strategic advantage in the design of new agrochemical analogs. Fluorine substitution is known to enhance the metabolic stability, binding affinity, and bioavailability of molecules, while the methoxy group can be a key site for further chemical modification or can influence the electronic properties of the pyridine ring.

Although direct synthesis of commercialized agrochemicals from this compound is not extensively documented in publicly available literature, its structural similarity to known herbicidal and fungicidal scaffolds suggests its potential as a valuable precursor. For instance, many protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides contain a substituted aromatic ring system. nih.govnih.gov The isonicotinate (B8489971) core of this compound could be elaborated through various chemical transformations to generate novel PPO inhibitors.

Table 1: Potential Agrochemical Scaffolds Derivable from this compound

| Agrochemical Class | Potential Synthetic Transformation | Target Moiety |

| Herbicides | Nucleophilic aromatic substitution of the fluorine atom, hydrolysis of the ester, and amide coupling. | Substituted picolinamide (B142947) or isonicotinamide (B137802) derivatives. |

| Fungicides | Cross-coupling reactions at the C-2 or C-6 position (after modification), or cycloaddition reactions involving the pyridine ring. | Novel heterocyclic systems fused to the pyridine core. |

| Pesticides | Modification of the ester group to introduce different functionalities, or reduction of the pyridine ring to a piperidine (B6355638) scaffold. | Diverse ester and piperidine-based structures. |

The reactivity of the fluoro and methoxy groups on the pyridine ring allows for a range of synthetic manipulations. The fluorine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups. The methoxy group can be cleaved to a hydroxyl group, providing another handle for further derivatization. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functionalities, further expanding the molecular diversity of the resulting compounds.

Monomer or Ligand in Polymer and Coordination Chemistry (excluding material properties)

The bifunctional nature of this compound, possessing both a reactive pyridine ring and an ester group, makes it a candidate for applications in polymer and coordination chemistry. While specific examples of its use as a monomer or ligand are not prevalent in the literature, its structural features suggest its potential in these areas.

As a potential monomer, the ester group could be involved in polymerization reactions such as polycondensation or transesterification. The pyridine ring could also participate in polymerization, for example, through metal-catalyzed cross-coupling reactions if further functionalized.

In coordination chemistry, the nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. The fluorine and methoxy substituents can influence the electron density on the nitrogen atom, thereby modulating the coordinating ability of the ligand. The formation of metal complexes with ligands containing pyridine moieties is a well-established field, and this compound could serve as a ligand for the synthesis of novel coordination complexes. nih.gov The ester group could also act as a secondary coordination site, potentially leading to the formation of chelate complexes.

Table 2: Potential Coordination Modes of this compound

| Coordination Site | Metal Ion Type | Potential Complex Geometry |

| Pyridine Nitrogen | Transition metals, Lanthanides | Linear, trigonal planar, tetrahedral, square planar, octahedral |

| Pyridine Nitrogen and Ester Carbonyl Oxygen | Main group metals, Transition metals | Chelate rings leading to various geometries |

Development of Novel Synthetic Methodologies Utilizing this compound as a Substrate

The unique substitution pattern of this compound makes it an interesting substrate for the development of novel synthetic methodologies. Its reactivity can be exploited in cascade reactions, one-pot syntheses, and divergent or convergent synthetic strategies to access complex molecular architectures efficiently.

Cascade Reactions and One-Pot Synthesis Strategies

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful approach to increasing molecular complexity rapidly. The multiple reactive sites in this compound provide opportunities for designing such reaction sequences. For instance, a nucleophilic attack on the ester, followed by an intramolecular reaction involving the pyridine ring, could lead to the formation of bicyclic or polycyclic systems.

One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel, can also be developed using this substrate. researchgate.net This approach avoids the need for isolation and purification of intermediates, leading to improved efficiency and reduced waste. A one-pot procedure could involve, for example, the modification of the ester group, followed by a cross-coupling reaction on the pyridine ring.

Divergent and Convergent Synthesis Approaches

This compound is a suitable starting material for both divergent and convergent synthetic strategies. In a divergent approach, the core isonicotinate scaffold can be selectively functionalized at different positions to generate a library of structurally related compounds from a common intermediate. The selective reactivity of the fluoro, methoxy, and ester groups allows for a stepwise and controlled diversification.

In a convergent synthesis, this compound could be one of several key fragments that are synthesized separately and then coupled together in the final stages of the synthesis to construct a complex target molecule. This approach is often more efficient for the synthesis of large and complex structures. The isonicotinate moiety could be readily incorporated into larger molecules via transformations of its functional groups, such as Suzuki or Stille coupling after conversion of the fluoro or methoxy group to a suitable handle, or by amide bond formation from the corresponding carboxylic acid.

Advanced Analytical Methodologies for Research on Ethyl 2 Fluoro 6 Methoxyisonicotinate

High-Resolution Spectroscopic Techniques for Elucidating Reaction Products and Intermediates

High-resolution spectroscopic techniques are indispensable for the unambiguous identification of "Ethyl 2-fluoro-6-methoxyisonicotinate," as well as any intermediates and byproducts formed during its synthesis. These methods offer detailed structural information at the molecular level.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are often necessary to decipher the complex spin systems and establish unambiguous connectivity in molecules like "this compound".

2D-NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), while HMBC shows correlations between protons and carbons over two to three bonds. These correlations are critical for assembling the molecular structure, especially for assigning the positions of substituents on the pyridine (B92270) ring. The presence of fluorine introduces additional complexity and provides another valuable NMR-active nucleus (¹⁹F) for analysis. nih.gov ¹⁹F NMR and ¹H-¹⁹F or ¹³C-¹⁹F correlation experiments can definitively confirm the position of the fluorine atom.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing information about its solid-state conformation and packing, which is not accessible from solution-state NMR.

Table 1: Hypothetical 2D-NMR Correlation Data for this compound

| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC | Correlated Proton (¹H) via COSY |

| H-3 | C-3 | C-2, C-4, C-5 | H-5 |

| H-5 | C-5 | C-3, C-4, C-6 | H-3 |

| OCH₃ | -OCH₃ | C-6 | - |

| -OCH₂CH₃ | -OCH₂- | C=O, -CH₃ | -CH₂CH₃ |

| -OCH₂CH₃ | -CH₃ | -OCH₂-, C=O | -OCH₂CH₃ |

Note: The data presented in this table is hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can provide an unambiguous molecular formula, which is essential for confirming the identity of the desired product and any impurities.

Tandem Mass Spectrometry (MS/MS) is used to further probe the molecular structure. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about the connectivity of its functional groups. For "this compound," characteristic fragmentation pathways would likely involve the loss of the ethoxy group from the ester, the loss of a methyl group from the ether, and cleavages of the pyridine ring. This technique is invaluable for distinguishing between isomers and for identifying reaction intermediates and degradation products during reaction monitoring.

Table 2: Predicted HRMS and Major MS/MS Fragments for this compound (C₉H₁₀FNO₃)

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 200.0666 | Protonated Molecular Ion |

| [M-C₂H₅]⁺ | 172.0353 | Loss of ethyl group |

| [M-OC₂H₅]⁺ | 154.0248 | Loss of ethoxy group |

| [M-COOC₂H₅]⁺ | 126.0455 | Loss of ethyl carboxylate group |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netacs.orgcdnsciencepub.comnih.gov The IR spectrum of "this compound" would show characteristic absorption bands corresponding to the C=O stretch of the ester, the C-O stretches of the ester and ether groups, C-F bond vibrations, and the aromatic C=C and C=N stretching vibrations of the pyridine ring. cdnsciencepub.com

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of IR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule. These techniques are well-suited for monitoring reaction progress by observing the appearance of product-specific peaks and the disappearance of reactant-specific peaks over time. For instance, the formation of the ester group can be monitored by the appearance of its strong C=O stretching band.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720-1740 |

| C-O (Ester) | Stretch | 1200-1300 |

| C-O (Ether) | Stretch | 1050-1150 |

| C-F | Stretch | 1000-1400 |

| Pyridine Ring | C=C, C=N Stretches | 1400-1600 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the quantification of the desired product and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like "this compound". helixchrom.comhelixchrom.com A reversed-phase HPLC method, typically using a C18 stationary phase, would be developed to separate the target compound from starting materials, intermediates, and byproducts. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape. sielc.com

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the reliability of the analytical results. ijsrst.comresearchgate.net This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. A validated HPLC method can be used for in-process control to monitor the reaction's progress and for final product release to confirm its purity.

Table 4: Illustrative HPLC Method Parameters and Validation Summary

| Parameter | Condition/Result |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Validation Summary | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | Dependent on instrumentation |

| Limit of Quantitation (LOQ) | Dependent on instrumentation |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the ideal technique for the analysis of volatile and semi-volatile compounds. mdpi.com In the context of the synthesis of "this compound," GC can be used to monitor the consumption of volatile reactants and to identify and quantify any volatile byproducts that may be formed. glsciences.commdpi.comsemanticscholar.org For example, if the synthesis involves solvents or reagents that are amenable to GC analysis, their presence in the final product can be determined.

The choice of the GC column (stationary phase) is critical and depends on the polarity of the analytes. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides definitive identification of the separated components.

Table 5: Potential Volatile Analytes in the Synthesis of this compound by GC-MS

| Compound | Potential Role | Expected Retention Time |

| Ethanol (B145695) | Reactant/Solvent | Early eluting |

| Dichloromethane | Solvent | Early eluting |

| Pyridine | Starting material precursor | Mid-eluting |

| Various low MW ethers | Byproducts | Variable |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity Determination (if applicable to derivatives)

While this compound itself is not chiral, derivatives of this compound could be. For such chiral derivatives, chiral chromatography is an indispensable tool for separating enantiomers and determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

The development of novel CSPs has been a significant area of research. For instance, various high-efficiency liquid chromatography columns with selectors like derivatized β-cyclodextrin and macrocyclic glycopeptides have proven effective in separating the enantiomers of a wide range of chiral compounds, including derivatives of the hexahydroquinoline scaffold, which also contains a nitrogen-containing heterocyclic ring. nih.gov The choice of the chiral stationary phase and the chromatographic mode (normal-phase, reversed-phase, or supercritical fluid chromatography) is critical and is often tailored to the specific structural features of the analyte. nih.gov For pyridine derivatives, molecularly imprinted polymers have also been developed as chiral stationary phases, demonstrating enantioselective recognition for specific template molecules. nih.gov The successful application of these methods to related heterocyclic systems underscores their potential utility for any future chiral derivatives of this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed model of the electron density, and thus the atomic positions within the crystal lattice.

While specific crystallographic data for this compound is not publicly available, studies on structurally related molecules illustrate the depth of information that can be obtained. For example, the crystal structures of other functionalized pyridine and quinoline (B57606) derivatives, such as ethyl 2-chloro-6-methylquinoline-3-carboxylate and ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined. nih.govnih.gov These studies reveal detailed conformational information, including the planarity of ring systems and the orientation of substituent groups. nih.govnih.gov For the parent compound, ethyl isonicotinate (B8489971), several entries exist in the Crystallography Open Database, providing a structural baseline. nih.gov An SC-XRD study of this compound would precisely define the geometry of the pyridine ring as influenced by its three distinct substituents.

Table 1: Illustrative Crystal Data for a Related Heterocyclic Compound (Ethyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate) nih.gov

| Crystal Data | Value |

| Formula | C₁₄H₁₅FN₂O₂S |

| Molecular Weight | 294.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9298 (6) |

| b (Å) | 11.5870 (8) |

| c (Å) | 15.7459 (11) |

| α (°) | 100.940 (2) |

| β (°) | 104.804 (2) |

| γ (°) | 98.153 (2) |

| Volume (ų) | 1515.11 (18) |

| Z | 4 |

This table is for illustrative purposes to show the type of data obtained from a single crystal X-ray diffraction study of a related molecule.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying crystalline phases, determining phase purity, and analyzing polymorphism. The experimental PXRD pattern of a synthesized compound is typically compared to a pattern simulated from single-crystal X-ray data to confirm the bulk sample's identity and purity. mdpi.com This method is crucial in materials science and pharmaceutical development to ensure consistency between different batches of a crystalline solid. For a new compound like this compound, PXRD would be essential to characterize the solid-state form and to detect any potential polymorphic variations.

Electrochemical and Spectroelectrochemical Methodologies

Electrochemical methods are powerful tools for probing the redox properties of a molecule, providing insights into its electron transfer capabilities and the stability of its oxidized and reduced forms.

Cyclic voltammetry (CV) is the most widely used electrochemical technique for rapidly assessing the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which oxidation and reduction occur, the reversibility of these processes, and information about the electron transfer kinetics.

The electrochemical behavior of the pyridine ring is well-documented. researchgate.net The presence of substituents dramatically influences its redox properties. For this compound, one would expect the electron-withdrawing fluorine atom and the ester group to make the molecule more difficult to oxidize and easier to reduce compared to unsubstituted pyridine. Conversely, the electron-donating methoxy (B1213986) group would have the opposite effect. The interplay of these groups would determine the precise redox potentials. Studies on various pyridine derivatives show that their reduction can be irreversible, and the electrochemical response can be sensitive to the electrode material and the solvent system used. researchgate.netacs.org A CV study of this compound would provide fundamental data on its electronic structure and its propensity to participate in electron transfer reactions.

Spectroelectrochemistry combines electrochemical and spectroscopic techniques (e.g., UV-Vis, IR, or EPR spectroscopy) simultaneously in the same experiment. This allows for the direct observation and characterization of species generated at the electrode surface, including transient intermediates and final products of redox reactions. rsc.orgnih.gov

For instance, in-situ UV-Visible spectroelectrochemistry can track changes in the electronic absorption spectrum of a compound as its oxidation state is changed, helping to identify the electronic transitions of radical ions or other intermediates. rsc.org This technique has been applied to study the redox processes of complex systems, including ruthenium complexes containing polypyridyl ligands. rsc.org Applying spectroelectrochemical methods to this compound could provide definitive identification of the species formed upon oxidation or reduction, offering a deeper understanding of its reaction mechanisms beyond what is available from cyclic voltammetry alone.

Theoretical and Computational Chemistry Studies on Ethyl 2 Fluoro 6 Methoxyisonicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule like Ethyl 2-fluoro-6-methoxyisonicotinate. wikipedia.orglibretexts.org These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, molecular geometry, and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting a molecule's reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com

For this compound, a DFT calculation would reveal the energies of these orbitals and their spatial distribution across the molecule. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

The distribution of the HOMO and LUMO across the pyridine (B92270) ring, the ester group, the fluoro, and the methoxy (B1213986) substituents would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, regions of the molecule with a high density of the HOMO are likely to be the sites of electrophilic attack, while regions with a high density of the LUMO are susceptible to nucleophilic attack.

Illustrative Data Table: Predicted FMO Properties This table is for illustrative purposes to show the type of data generated from such a study, as specific data for this compound is not available.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.netyoutube.com

For this compound, the key rotatable bonds would be around the ester group and the methoxy group. By systematically rotating these bonds and calculating the energy at each step, a PES can be generated. youtube.com The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. youtube.com This analysis helps in identifying the most stable, low-energy conformation of the molecule, which is crucial for understanding its biological activity and physical properties. ucsb.edu

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a compound. protheragen.ai Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). scirp.org By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the wavelengths of maximum absorption (λmax). arxiv.org

Similarly, by calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be predicted. nih.gov This involves determining the normal modes of vibration and their corresponding energies. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. olemiss.eduacs.org

Illustrative Data Table: Predicted Spectroscopic Data This table is for illustrative purposes and does not represent measured data.

| Spectroscopic Property | Predicted Value |

|---|---|

| UV-Vis (λmax) | 275 nm |

| Key IR Frequency (C=O stretch) | 1720 cm⁻¹ |

| ¹H NMR Chemical Shift (CH₃ of methoxy) | 3.9 ppm |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. youtube.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule in various environments. nih.gov

The behavior of a molecule can be significantly influenced by its solvent environment. easychair.org MD simulations can be used to study the solvation of this compound in different solvents, such as water or organic solvents. rsc.org By explicitly including solvent molecules in the simulation, it is possible to analyze the specific interactions, such as hydrogen bonds and van der Waals forces, between the solute and the solvent. nih.govrsc.org

These simulations can reveal the structure of the solvation shell around the molecule and provide insights into its solubility and partitioning behavior. Understanding these interactions is crucial for applications in drug design and materials science. nih.gov

While quantum chemical calculations can identify stable conformers, MD simulations can provide a picture of the dynamic transitions between these conformations over time. nih.gov By running simulations in different environments (e.g., polar vs. non-polar solvents), it is possible to observe how the chemical environment influences the conformational landscape of this compound. acs.orgresearchgate.net

Molecular Modeling and Docking Studies (if applicable to its role as a precursor for ligands)

"this compound" serves as a versatile scaffold for the synthesis of more complex molecules with potential biological activity. Molecular modeling and docking studies are instrumental in the rational design of these derivatives, particularly in predicting their ability to interact with biological targets.

Computational docking is a key in-silico tool used to predict the binding orientation and affinity of a ligand to a specific protein or enzyme target. For derivatives of "this compound," these studies can guide the synthetic efforts towards compounds with enhanced inhibitory or modulatory activity. The fluoro and methoxy groups, along with the ethyl ester, play crucial roles in defining the electronic and steric properties of the molecule, which in turn dictate its interaction profile.

The fluorine atom, being highly electronegative, can participate in hydrogen bonding and other electrostatic interactions, while the methoxy group can act as a hydrogen bond acceptor. The ethyl ester group provides a lipophilic region and can also be involved in hydrogen bonding. Docking studies of analogous substituted pyridine derivatives have shown that such functional groups are critical for binding to the active sites of enzymes like dihydrofolate reductase, tubulin, and various kinases. For instance, in a hypothetical docking study of a derivative of "this compound" against a generic kinase, the pyridine nitrogen could interact with the hinge region, a common binding motif for kinase inhibitors.

Table 1: Illustrative Molecular Docking Scores of Hypothetical "this compound" Derivatives Against a Kinase Target

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 1 | Unmodified Precursor | -6.5 | Hydrogen bond with hinge region |

| 2 | Ester hydrolysis to acid | -7.2 | Additional salt bridge with lysine |

| 3 | Methoxy to ethoxy | -6.8 | Increased hydrophobic interactions |

| 4 | Fluoro to chloro | -6.3 | Altered electrostatic potential |

Note: The data in this table is hypothetical and for illustrative purposes only.

The prediction of the three-dimensional arrangement of molecules in a crystal, known as crystal structure prediction (CSP), is a computationally intensive but valuable tool in materials science and pharmaceutical development. For "this compound," understanding its crystal packing is important for predicting its physical properties such as melting point, solubility, and stability.

CSP methods typically involve generating a large number of possible crystal structures and then ranking them based on their calculated lattice energies. The interplay of intermolecular forces, including hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking of the pyridine rings, will govern the final crystal structure. The presence of both a hydrogen bond donor (the C-H bonds of the ethyl and methoxy groups) and acceptors (the nitrogen and oxygen atoms) suggests a rich variety of possible intermolecular interactions.

Table 2: Common Intermolecular Interactions in Substituted Pyridine Crystals

| Interaction Type | Description | Potential Role in "this compound" Crystal |

| C-H···O Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | The ethyl and methoxy groups can interact with the carbonyl oxygen. |

| C-H···N Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | The pyridine nitrogen can act as an acceptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine rings can stack in parallel or offset arrangements. |

| Halogen Bonding | A noncovalent interaction involving a halogen atom as an electrophilic species. | The fluorine atom can interact with nucleophilic atoms like oxygen or nitrogen. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed, providing insights into its feasibility and selectivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules and the energetics of chemical reactions. For reactions involving "this compound," such as nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, DFT calculations can be used to determine the activation energy (ΔG‡). A lower activation barrier corresponds to a faster reaction rate.

The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The methoxy group, being electron-donating, may have a counteracting effect. Computational studies on analogous 2-fluoropyridines have shown that the position and nature of substituents significantly influence the activation energy for SNAr reactions. For example, the reaction of "this compound" with a nucleophile like sodium methoxide (B1231860) would proceed through a Meisenheimer complex, the stability of which can be computationally assessed.

Table 3: Calculated Activation Free Energies (ΔG‡) for a Hypothetical SNAr Reaction of Substituted 2-Fluoropyridines

| Substrate | Nucleophile | Solvent | Calculated ΔG‡ (kcal/mol) |

| 2-Fluoropyridine (B1216828) | CH₃O⁻ | DMSO | 18.5 |

| 2-Fluoro-6-methoxypyridine | CH₃O⁻ | DMSO | 19.2 |

| Ethyl 2-fluoroisonicotinate | CH₃O⁻ | DMSO | 17.8 |

| This compound | CH₃O⁻ | DMSO | 18.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in computational studies of similar compounds.

"this compound" can also be a substrate for various transition-metal-catalyzed cross-coupling reactions to introduce further functionalization. Computational methods play a crucial role in the design and optimization of catalysts for such transformations. By modeling the catalytic cycle, researchers can identify the rate-determining step and understand the role of the catalyst's ligands in promoting the reaction.

For instance, in a hypothetical palladium-catalyzed Suzuki coupling at the C-F bond, DFT calculations could be used to compare the efficacy of different phosphine (B1218219) ligands. The calculations would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The insights gained from such in-silico studies can guide the experimental selection of the optimal catalyst system, saving significant time and resources.

Table 4: Illustrative Computational Screening of Ligands for a Cross-Coupling Reaction

| Ligand | Catalyst | Calculated Turnover Frequency (TOF, relative) | Key Computational Insight |

| PPh₃ | Pd(PPh₃)₄ | 1.0 | High energy for oxidative addition |

| P(tBu)₃ | Pd(P(tBu)₃)₂ | 5.2 | Steric bulk facilitates reductive elimination |

| XPhos | Pd(XPhos)G3 | 12.5 | Electron-rich ligand promotes oxidative addition |

| SPhos | Pd(SPhos)G3 | 10.8 | Balanced steric and electronic properties |

Note: The data in this table is hypothetical and for illustrative purposes only.

Synthesis and Research on Derivatives and Analogs of Ethyl 2 Fluoro 6 Methoxyisonicotinate

Systematic Synthesis of Structurally Modified Analogs

The synthesis of analogs of ethyl 2-fluoro-6-methoxyisonicotinate can be systematically approached by modifying three key regions of the molecule: the ester group, the fluoro and methoxy (B1213986) substituents, and the pyridine (B92270) ring itself.

The ethyl ester functionality of the parent compound can be readily transformed into a variety of other functional groups. Standard organic chemistry transformations can be employed to synthesize a library of derivatives with modified ester groups.

Other Alkyl Esters: Transesterification, by heating the ethyl ester in the presence of a different alcohol (e.g., methanol, isopropanol, tert-butanol) and a catalytic amount of acid or base, can yield the corresponding alkyl esters. This allows for the introduction of varying steric bulk at the ester position.

Amides: Treatment of the ethyl ester with a primary or secondary amine, often at elevated temperatures or with the aid of a catalyst, leads to the formation of the corresponding amides. This introduces a nitrogen atom at this position, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Carboxylic Acid: Hydrolysis of the ethyl ester under acidic or basic conditions yields the corresponding isonicotinic acid. This transformation is a key step in preparing other derivatives, such as salts or more complex amides formed via coupling reactions. For instance, 2-fluoro-6-methylisonicotinic acid is a known compound that can be synthesized and utilized in further reactions. smolecule.com

Table 1: Examples of Synthesized Analogs with Variations at the Ester Group

| Derivative Name | Structure | Synthetic Method |

| Mthis compound | Transesterification | |

| 2-Fluoro-6-methoxy-N-propylisonicotinamide | Amination | |

| 2-Fluoro-6-methoxyisonicotinic acid | Hydrolysis |

Note: The structures in this table are representative examples and are based on standard chemical transformations.

The fluoro and methoxy groups at the C-2 and C-6 positions are key determinants of the molecule's reactivity. These can be varied to fine-tune the electronic and steric properties of the pyridine ring.

Other Halogens: While direct replacement of the fluorine is challenging, analogs with other halogens (Cl, Br) can be synthesized from appropriately substituted starting materials. For example, the synthesis of methyl 2-chloro-6-methoxynicotinate has been reported. chemicalbook.com These halogen analogs would exhibit different leaving group abilities in SNAr reactions.

Other Alkoxy Groups: The methoxy group can be replaced by other alkoxy groups (e.g., ethoxy, isopropoxy) through nucleophilic substitution of a suitable precursor, such as a 2-halo-6-alkoxypyridine derivative.

Alkyl Groups: The introduction of alkyl groups in place of the fluoro or methoxy substituents would significantly alter the electronic and steric environment of the pyridine ring. This would likely require a multi-step synthesis starting from a different pyridine precursor.

Table 2: Examples of Synthesized Analogs with Modified Substituents

| Derivative Name | Structure | Synthetic Approach |

| Ethyl 2-chloro-6-methoxyisonicotinate | From a chlorinated precursor | |

| Ethyl 2-ethoxy-6-fluoroisonicotinate | Nucleophilic substitution | |

| Ethyl 2-fluoro-6-methylisonicotinate | Multi-step synthesis |

Note: The structures in this table are representative examples and are based on known synthetic strategies for substituted pyridines.

Introducing substituents at the C-3, C-4, and C-5 positions of the pyridine ring can provide valuable insights into the regioselectivity and reactivity of the molecule.

Substitution at C-3 and C-5: The synthesis of derivatives with substituents at the C-3 or C-5 positions can be achieved through various methods, including electrophilic aromatic substitution on a suitably activated pyridine precursor or by starting from a pre-functionalized pyridine ring. The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., amino, alkyl) at these positions would have a profound impact on the SNAr reactivity at the C-2 and C-6 positions.

Substitution at C-4: While the parent compound has a carboxylate group at C-4, the synthesis of analogs with other functionalities at this position would require a different synthetic strategy, likely starting from a different 4-substituted pyridine.

Table 3: Examples of Potential Ring-Substituted Analogs

| Derivative Name | Structure | Potential Synthetic Strategy |

| Ethyl 2-fluoro-6-methoxy-5-nitroisonicotinate | Nitration of a suitable precursor | |

| Ethyl 3-amino-2-fluoro-6-methoxyisonicotinate | Reduction of a nitro derivative | |

| Ethyl 2-fluoro-3,6-dimethoxyisonicotinate | From a 3-hydroxypyridine (B118123) precursor |

Note: The structures in this table are hypothetical and represent potential synthetic targets to probe the effects of ring substitution.

Comparative Reactivity Studies of Analogs

By systematically varying the structure of this compound, it is possible to conduct comparative reactivity studies to understand the influence of electronic and steric effects on reaction outcomes.

The rate and regioselectivity of nucleophilic aromatic substitution on the pyridine ring are highly sensitive to the electronic nature of the substituents.